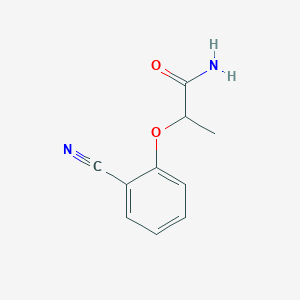

2-(2-Cyanophenoxy)propanamide

Description

Overview of Cyanophenoxy Propanamide Derivatives in Contemporary Chemical Research

Cyanophenoxy propanamide derivatives constitute a class of organic compounds actively investigated for their potential therapeutic applications. ontosight.ai Research has shown that these compounds can exhibit a range of biological activities, including functioning as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. ontosight.ai Their unique chemical structures often make them candidates for further development in pharmaceuticals and medical technology. ontosight.ai

A significant area of research for these derivatives is in the development of Selective Androgen Receptor Modulators (SARMs). evitachem.com SARMs are compounds designed to have similar anabolic effects to androgenic steroids but with reduced androgenic (masculinizing) effects. For instance, compounds like (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (GTx-024 or Enobosarm) have been studied for treating muscle wasting disorders. tandfonline.com The cyanophenoxy moiety is a common feature in the structure of many SARMs under investigation. mdpi.comnih.gov

Beyond SARMs, related structures are explored for other purposes. For example, novel phenoxyacetamide derivatives, which are structurally similar, have been synthesized and evaluated as inhibitors of bacterial virulence, specifically targeting the Type III Secretion System (T3SS) in pathogens like Pseudomonas aeruginosa. nih.gov Furthermore, the cyanophenoxy group is a component of the widely used agricultural fungicide azoxystrobin, highlighting the structural motif's importance outside of medicine. csic.es

Table of Selected Cyanophenoxy Propanamide Derivatives and Their Applications

| Compound Name | Research Application/Significance |

|---|---|

| (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (GTx-024) | Investigated as a Selective Androgen Receptor Modulator (SARM) for muscle wasting disorders. tandfonline.com |

| 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide | Studied in pharmaceutical research as a potential SARM. evitachem.com |

| N-[3,4-(Methylenedioxy)benzyl]-2-(2-chloro-4-cyanophenoxy)propanamide | Synthesized as part of research into inhibitors of the Pseudomonas aeruginosa Type III Secretion System. nih.gov |

| (S)-3-(4-cyanophenoxy)-2-hydroxy-2-methyl-N-(4-(pentafluoro-l6-sulfanyl)phenyl)propanamide | Synthesized to study Structure-Activity Relationships (SAR) for new AR agonists. mdpi.comnih.gov |

Historical Perspective on Phenoxypropanamide Scaffolds in Organic Synthesis

The phenoxypropanamide scaffold has emerged as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.gov The historical development of this scaffold is not tied to a single discovery but rather to the refinement of fundamental organic reactions that enable its construction.

The synthesis of the phenoxypropanamide core relies on two key transformations: the formation of an ether linkage and the creation of an amide bond.

Ether Synthesis: The ether bond between the phenol (B47542) and the propanamide unit is typically formed via nucleophilic substitution reactions. Classic methods like the Williamson ether synthesis or more modern variations like the Mitsunobu reaction are commonly employed. nih.gov For example, research from 2016 describes reacting a substituted phenol with an ethyl lactate (B86563) derivative under Mitsunobu conditions to form the ether linkage. nih.gov

Amide Bond Formation: The amide group is generally formed by coupling a carboxylic acid (or its activated derivative) with an amine. nih.gov The development of a vast array of peptide coupling reagents (e.g., HATU, DCC, EDC) over the past several decades has made this transformation highly efficient and versatile, facilitating the synthesis of large libraries of phenoxypropanamide analogs for screening. evitachem.comnih.gov

The widespread use of this scaffold in various research programs, from SARMs to antimicrobials, reflects the synthetic accessibility and modularity of its design, allowing chemists to systematically modify different parts of the molecule to optimize biological activity. mdpi.comnih.gov

Classification and General Reactivity Paradigms of Amide and Nitrile Functional Groups within the Compound

The chemical behavior of 2-(2-Cyanophenoxy)propanamide is dictated by its primary functional groups: the amide and the nitrile.

The Amide Functional Group: Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen atom. The amide group in this compound is a primary amide (R-CONH₂). Amides are generally stable and relatively unreactive towards nucleophiles compared to other carboxylic acid derivatives. youtube.com This low reactivity is due to the electron-donating resonance effect of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. youtube.com Key reactions include:

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or an amine) under vigorous acidic or basic conditions with heating. ebsco.com

Reduction: The amide group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comsparkl.me

The Nitrile Functional Group: Nitriles, or cyano compounds, are characterized by a carbon-nitrogen triple bond (-C≡N). The nitrile carbon is sp-hybridized and electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgfiveable.me The nitrile group is considered an "honorary" member of the carboxylic acid derivative family because its carbon atom is at the same oxidation state (+3) and it can be hydrolyzed to a carboxylic acid. youtube.com Its primary reactions include:

Hydrolysis: Nitriles can be hydrolyzed in the presence of acid or base. The reaction proceeds through an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. ebsco.comlibretexts.orgfiveable.me

Reduction: Similar to amides, nitriles are readily reduced to primary amines (R-CH₂NH₂) by reagents such as LiAlH₄ or through catalytic hydrogenation. sparkl.melibretexts.orgfiveable.me

Reaction with Organometallic Reagents: Nitriles react with Grignard reagents to form an intermediate imine salt, which upon hydrolysis yields a ketone. youtube.comlibretexts.orgfiveable.me

Summary of Functional Group Reactivity

| Functional Group | Reagent/Condition | Product |

|---|---|---|

| Amide | H₃O⁺ or OH⁻, heat | Carboxylic Acid + Ammonia |

| 1. LiAlH₄ 2. H₂O | Primary Amine | |

| Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic Acid (via amide intermediate) |

| 1. LiAlH₄ 2. H₂O | Primary Amine |

Significance of the 2-Cyanophenoxy Moiety in Advanced Organic Transformations

The 2-cyanophenoxy moiety, which combines the ether linkage and the cyano-substituted aromatic ring, is a versatile building block in organic synthesis. Its significance stems from both its inherent stability and the reactivity of the nitrile group.

The ether bond is generally robust, providing a stable connection between the aromatic and propanamide portions of the molecule. The cyano group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but also opens it up to potential nucleophilic aromatic substitution reactions under certain conditions.

In materials science, the cyanophenoxy group has been shown to impart significant thermal stability to polymers, making it a useful component in the synthesis of flame-retardant materials. scispace.com Its stability is attributed to the homocyclic aromatic ring and the high bond order of the nitrile. scispace.com

In the synthesis of complex molecules, the 2-cyanophenoxy unit can be incorporated as a key intermediate. For example, it is a structural component in the synthesis of quinoxaline (B1680401) derivatives with potential antibacterial activity. researchgate.net The ability to transform the cyano group into other functionalities like amines or carboxylic acids (as described in section 1.3) makes the 2-cyanophenoxy moiety a valuable synthon. It allows chemists to introduce the core structure early in a synthetic sequence and then perform late-stage functional group interconversions to produce a variety of target molecules. This strategy is evident in the synthesis of agrochemicals and pharmaceuticals where the cyanophenoxy group is a recurring structural theme. csic.es

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (GTx-024 / Enobosarm) |

| 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide |

| N-[3,4-(Methylenedioxy)benzyl]-2-(2-chloro-4-cyanophenoxy)propanamide |

| (S)-3-(4-cyanophenoxy)-2-hydroxy-2-methyl-N-(4-(pentafluoro-l6-sulfanyl)phenyl)propanamide |

| 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-npropyl-propanamide |

| Azoxystrobin |

| 2,4-dichlorophenol |

| Ethyl l-lactate |

| 6-Chloro-2-(2-cyanophenoxy)quinoxaline |

| Lithium aluminum hydride (LiAlH₄) |

| 1-Hexanoyl-3-(trifluoromethyl)pyridin-2-one (HATU) |

| Dicyclohexylcarbodiimide (DCC) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKFGAITHBWHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 2-(2-Cyanophenoxy)propanamide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For this compound, the analysis identifies two primary covalent bonds for disconnection: the amide linkage and the aryl ether bond.

Two plausible retrosynthetic pathways emerge from this analysis:

Pathway A: Disconnection of the Amide Bond First. The primary disconnection breaks the amide bond (C(O)-N), leading to 2-(2-Cyanophenoxy)propanoic acid and ammonia (B1221849). This propanoic acid intermediate can be further disconnected at the ether linkage (Ar-O), yielding two simple starting materials: 2-Cyanophenol and a 2-halopropanoic acid derivative (e.g., 2-bromopropanoic acid). This is often a preferred route due to the well-established nature of both ether and amide formation reactions.

Pathway B: Disconnection of the Ether Bond First. Alternatively, the initial disconnection can be made at the aryl ether linkage. This yields 2-Cyanophenol and 2-aminopropanamide (alaninamide). A further disconnection of the amide bond in alaninamide leads back to the amino acid alanine. This pathway relies on the formation of the C-O bond as a key step, potentially involving a nucleophilic aromatic substitution reaction.

These two approaches form the strategic foundation for the various synthetic methodologies discussed below.

Classical and Modern Approaches to this compound Synthesis

The synthesis of this compound can be achieved by leveraging a combination of established and modern organic reactions to form the critical amide and ether linkages and to introduce the cyano functionality.

Amide Bond Formation Strategies and Reaction Mechanisms

The formation of the propanamide moiety is a crucial step in the synthesis. This transformation is one of the most fundamental reactions in organic chemistry. ucl.ac.uk

Classical Methods: A traditional and straightforward approach involves the reaction of a carboxylic acid derivative with ammonia. Typically, 2-(2-cyanophenoxy)propanoic acid would be converted to a more reactive acyl halide, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(2-cyanophenoxy)propanoyl chloride is then treated with excess ammonia to form the desired amide via a nucleophilic acyl substitution mechanism. The reaction is generally high-yielding but may require careful handling of the reactive acyl chloride intermediate. libretexts.org

Modern Coupling Reagents: To circumvent the often harsh conditions of acyl halide formation, a wide array of modern coupling reagents has been developed. These reagents activate the carboxylic acid in situ, allowing for direct reaction with an amine under milder conditions. ucl.ac.uk The mechanism generally involves the formation of a highly reactive activated ester or similar intermediate, which is then readily attacked by the amine nucleophile. youtube.com This approach is widely used in peptide synthesis and is applicable here.

Below is an interactive table summarizing common amide coupling reagents.

| Reagent Class | Example Reagent | Full Name | Activating Mechanism |

| Carbodiimides | DCC, EDCI | Dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms an O-acylisourea intermediate |

| Uronium/Guanidinium | HATU, HBTU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Forms an activated benzotriazole ester |

| Phosphonium | PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Forms an activated benzotriazole ester |

| Imidazolium | CDI | 1,1'-Carbonyldiimidazole | Forms a reactive acylimidazolide intermediate |

Ether Linkage Construction via Nucleophilic Aromatic Substitution and Related Reactions

The construction of the aryl ether bond is another cornerstone of the synthesis. Several robust methods are available for this C-O bond formation.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an organohalide. wikipedia.orgmasterorganicchemistry.com In the context of the target molecule, this would typically involve deprotonating 2-cyanophenol with a suitable base (e.g., sodium hydride, NaH) to form the sodium 2-cyanophenoxide salt. khanacademy.orglibretexts.org This nucleophilic salt then displaces a halide from a 2-halopropanamide (e.g., 2-bromopropanamide) via an SN2 mechanism to form the ether linkage. wikipedia.org The efficiency of this reaction is highest with primary alkyl halides. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govmasterorganicchemistry.com The cyano group (-C≡N) in the ortho position acts as a strong electron-withdrawing group, making the ipso-carbon (the carbon bearing the leaving group) highly electrophilic and stabilizing the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.com A typical SNAr approach would involve reacting an activated aryl halide, such as 2-fluorobenzonitrile, with the nucleophile from a 2-hydroxypropanamide in the presence of a base.

Metal-Catalyzed Cross-Coupling Reactions: More advanced protocols for C-O bond formation involve transition metal catalysis, which often allows for milder reaction conditions and broader substrate scope.

Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgchemeurope.com Traditional Ullmann reactions require high temperatures and stoichiometric copper, but modern variations use catalytic amounts of copper salts with specific ligands. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has become a premier method for forming aryl ethers. wikipedia.orgorganic-chemistry.orgjk-sci.com It involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base. google.comlibretexts.org This method is known for its high functional group tolerance and broad applicability. wuxiapptec.com

A comparison of these ether formation methods is provided below.

| Method | Catalyst | Typical Substrates | Key Advantages | Key Disadvantages |

| Williamson Synthesis | None (Base required) | Alkoxide + Alkyl Halide | Simple, cost-effective | Limited to primary alkyl halides; can have elimination side-reactions |

| SNAr | None (Base required) | Activated Aryl Halide + Alcohol | No metal catalyst needed | Requires strong electron-withdrawing groups on the aryl ring |

| Ullmann Condensation | Copper (Cu) | Aryl Halide + Alcohol | Good for electron-rich and poor aryl halides | Often requires high temperatures, stoichiometric copper in classical methods |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Aryl Halide/Triflate + Alcohol | Mild conditions, high functional group tolerance, broad scope | Catalyst and ligand can be expensive |

Introduction and Manipulation of the Cyano Group

The Sandmeyer Reaction: One of the most prominent methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgbyjus.comlscollege.ac.in This reaction proceeds via an aryl diazonium salt intermediate. organic-chemistry.org The synthesis would begin with 2-aminophenol, which is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then reacted with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the diazonium group with a cyanide nucleophile, yielding 2-cyanophenol. wikipedia.orgresearchgate.net The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical. byjus.com

Other Cyanation Methods:

Nucleophilic Substitution: For an appropriately substituted precursor, such as 2-halophenol, direct nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN) can be a viable route, often catalyzed by transition metals like palladium or nickel. organic-chemistry.org

Electrophilic Cyanation: Reagents such as N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used for the electrophilic cyanation of phenols, often mediated by a Lewis acid. researchgate.net

The cyano group is not just a structural feature but also a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering pathways for further molecular diversification. researchgate.net

Asymmetric Synthesis and Stereochemical Control in Analogous Propanamides

The α-carbon of the propanamide unit in this compound is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer is often a critical goal, particularly for pharmaceutical applications. Asymmetric synthesis of chiral β-aryl propanamines is an area of significant research. researchgate.net

A common strategy for achieving stereochemical control is to employ a chiral starting material. For instance, enantiomerically pure (R)- or (S)-2-bromopropanoic acid, which can be derived from the corresponding natural amino acids L-alanine or D-alanine, can be used. Carrying this chiral precursor through the synthetic sequence (e.g., via ether formation followed by amidation) would transfer the stereochemistry to the final product.

Alternatively, asymmetric catalysis can be employed. While not directly applied to this specific molecule in the literature, principles from related syntheses can be adapted. For example, an asymmetric alkylation of a precursor enolate or an asymmetric hydrogenation of a corresponding unsaturated precursor could establish the chiral center.

Advanced Synthetic Protocols and Catalytic Routes

Modern organic synthesis emphasizes efficiency, often through the use of advanced catalytic systems and protocols that minimize step counts and improve atom economy. For the synthesis of this compound, this could involve tandem or one-pot reactions that combine several of the transformations discussed above.

For example, a palladium-catalyzed process could potentially combine C-O bond formation and subsequent amidation in a single vessel, reducing the need for isolation and purification of intermediates. Catalytic systems that are effective for both C-O and C-N bond formation, such as those used in Buchwald-Hartwig reactions, are particularly suitable for developing such advanced protocols. acsgcipr.org The development of catalytic Sandmeyer cyanation reactions also represents a move towards more efficient and safer processes compared to the classical stoichiometric methods. researchgate.net

Furthermore, catalytic C-H activation could represent a future-forward approach. A hypothetical route could involve the direct catalytic coupling of a phenol (B47542) with a propanamide derivative, activating a C-H bond on the phenol for C-O bond formation, thereby avoiding the need for pre-functionalized aryl halides.

Transition Metal-Catalyzed Coupling Reactions

The formation of the core structure of this compound often involves the construction of the ether linkage between the cyanophenol and the propanamide moiety. Transition metal catalysis, particularly with palladium, has become a cornerstone for such carbon-heteroatom bond formations.

One of the most powerful and versatile methods for forming aryl ether bonds is the Buchwald-Hartwig amination, which can be adapted for O-arylation. In a hypothetical synthesis of this compound, this could involve the palladium-catalyzed coupling of 2-cyanophenol with a suitable propanamide precursor bearing a leaving group, such as 2-bromopropanamide. The general catalytic cycle for such a reaction involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the alcohol (or its corresponding alkoxide), and subsequent reductive elimination to furnish the desired ether and regenerate the palladium(0) catalyst.

Key components of these catalytic systems typically include a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine ligand that facilitates the key steps of the catalytic cycle. The choice of ligand is critical for achieving high yields and functional group tolerance. While specific examples for the synthesis of this compound are not prevalent in the literature, analogous palladium-catalyzed C-O coupling reactions are widely reported. rsc.org

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | Buchwald or Hartwig phosphine ligands | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, K₂CO₃ | Deprotonates the phenol to form the more nucleophilic phenoxide |

| Solvent | Toluene, Dioxane | Provides a suitable medium for the reaction |

The reaction conditions, including temperature and reaction time, would need to be optimized to maximize the yield of this compound while minimizing potential side reactions.

Organocatalytic Transformations in Propanamide Synthesis

Organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions, offering advantages in terms of cost, toxicity, and environmental impact. For the synthesis of the propanamide moiety or its linkage to the cyanophenoxy group, organocatalytic approaches can be envisioned.

For instance, the amidation of a 2-(2-cyanophenoxy)propanoic acid derivative could be facilitated by organocatalysts. Chiral Brønsted acids or bases can be employed to activate the carboxylic acid towards nucleophilic attack by ammonia or an ammonia equivalent. This approach can be particularly valuable for the enantioselective synthesis of chiral propanamide derivatives.

While direct organocatalytic methods for the synthesis of this compound are not explicitly detailed in the literature, the principles of organocatalytic amidation are well-established. These reactions often proceed through the activation of the carboxylic acid by the catalyst, forming a highly reactive intermediate that is then intercepted by the amine.

Post-Synthetic Modifications and Functional Group Interconversions

Once the this compound scaffold is assembled, its chemical properties can be further tuned through various post-synthetic modifications. These transformations can target the amide nitrogen, the aromatic ring, or the alpha-position of the propanamide backbone.

Modifications at the Amide Nitrogen

The nitrogen atom of the amide group in this compound can undergo a variety of chemical transformations. N-alkylation, for example, can be achieved by treating the amide with a suitable alkyl halide in the presence of a base. This reaction introduces an alkyl substituent on the nitrogen, which can significantly alter the compound's physical and biological properties.

Furthermore, the amide nitrogen can be involved in directed C-H activation reactions, where it acts as a directing group to functionalize other parts of the molecule. While specific examples for this compound are scarce, the general reactivity of the amide nitrogen is a well-explored area in organic synthesis. nih.gov

Aromatic Ring Functionalization and Derivatization

The benzene ring of the 2-cyanophenoxy group is susceptible to electrophilic aromatic substitution reactions. wikipedia.org The existing ether and cyano substituents will direct incoming electrophiles to specific positions on the ring. The ether group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. The interplay of these two groups will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating effect of the cyano group might render these reactions challenging.

The precise outcome of these reactions would depend on the specific reaction conditions and the relative directing effects of the ether and cyano groups.

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitrated derivative of this compound |

| Bromination | Br₂, FeBr₃ | Brominated derivative of this compound |

Reactions Involving the Alpha-Position of the Propanamide Backbone

The carbon atom alpha to the carbonyl group of the propanamide moiety is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. msu.edulibretexts.org

Alpha-Halogenation: The alpha-position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This transformation can be catalyzed by either acid or base.

Alpha-Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This is a powerful method for introducing new carbon-carbon bonds at the alpha-position. youtube.com

These modifications at the alpha-position provide a versatile handle for further derivatization and the synthesis of analogs with modified steric and electronic properties.

Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships between atoms.

The ¹H NMR spectrum of 2-(2-Cyanophenoxy)propanamide provides crucial information about the different chemical environments of the protons in the molecule. The number of signals corresponds to the number of non-equivalent protons, their chemical shifts (δ) indicate the electronic environment, the integration values reveal the ratio of protons in each environment, and the splitting patterns (multiplicity) provide information about neighboring protons. docbrown.info

Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. docbrown.info The chemical shifts in the ¹³C spectrum are particularly sensitive to the electronic effects of neighboring atoms and functional groups. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| CH₃ | 1.65 | Doublet | 3H | 18.5 |

| CH | 4.85 | Quartet | 1H | 72.3 |

| C=O | - | - | - | 174.8 |

| C-O | - | - | - | 158.9 |

| C-CN | - | - | - | 103.2 |

| CN | - | - | - | 116.1 |

| Aromatic CH | 7.05 | Doublet | 1H | 115.8 |

| Aromatic CH | 7.20 | Triplet | 1H | 122.5 |

| Aromatic CH | 7.55 | Triplet | 1H | 134.1 |

| Aromatic CH | 7.65 | Doublet | 1H | 134.8 |

| NH₂ | 5.80, 6.20 | Broad Singlet | 2H | - |

Note: This data is hypothetical and serves for illustrative purposes.

To further confirm the molecular structure, a series of 2D NMR experiments are conducted.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. sdsu.edu Cross-peaks in the COSY spectrum connect signals from coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.gov This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. science.gov HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of this compound. mdpi.comresearchgate.net Tandem Mass Spectrometry (MS/MS) is then used to fragment the molecular ion and analyze the resulting fragment ions. mdpi.com This process helps to elucidate the fragmentation pathways, providing further confirmation of the proposed molecular structure by identifying characteristic neutral losses and fragment ions. nih.gov

Table 2: Expected HRMS and Major MS/MS Fragments for this compound

| Ion | Calculated m/z | Observed m/z | Fragment Structure/Loss |

| [M+H]⁺ | 191.0815 | 191.0817 | Molecular Ion |

| [M+Na]⁺ | 213.0634 | 213.0636 | Sodium Adduct |

| Fragment 1 | 174.0550 | 174.0552 | Loss of NH₃ |

| Fragment 2 | 146.0597 | 146.0599 | Loss of CONH₂ |

| Fragment 3 | 119.0342 | 119.0344 | Cyanophenoxy cation |

Note: This data is hypothetical and serves for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and torsion angles with high precision. This technique provides an unambiguous confirmation of the molecular structure and reveals the preferred conformation of the molecule in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. chemrxiv.org Key functional groups such as the nitrile (C≡N), carbonyl (C=O) of the amide, the N-H bonds of the primary amide, and the C-O ether linkage will show characteristic absorption bands in the IR spectrum. pearson.com

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. currentseparations.com While some vibrations are strong in the IR spectrum, others may be stronger in the Raman spectrum, providing a more complete vibrational profile of the molecule. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 (two bands) | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 |

| C≡N (Nitrile) | Stretching | 2230-2210 | 2230-2210 |

| C=O (Amide I) | Stretching | 1680-1630 | 1680-1630 |

| N-H (Amide II) | Bending | 1640-1550 | Weak |

| C-O (Ether) | Asymmetric Stretching | 1275-1200 | 1275-1200 |

| C-O (Ether) | Symmetric Stretching | 1075-1020 | 1075-1020 |

Note: This data is hypothetical and serves for illustrative purposes.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The aromatic ring and the cyanophenoxy moiety in this compound act as chromophores, which are responsible for the absorption of UV light. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands can provide insights into the extent of conjugation and the electronic nature of the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electronic distribution and molecular geometry. nii.ac.jpresearchgate.net

For 2-(2-Cyanophenoxy)propanamide, these calculations would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. chemrxiv.orgresearchgate.netquantumzeitgeist.comharvard.edu DFT methods, using functionals like B3LYP with a basis set such as 6-31G(d,p), are commonly employed for their balance of accuracy and computational cost in studying organic molecules. niscpr.res.in

Once the geometry is optimized, various electronic properties can be calculated. These include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions of positive and negative charge. This is vital for predicting sites susceptible to electrophilic or nucleophilic attack and understanding non-covalent interactions.

Table 1: Example of Calculated Quantum Chemical Parameters for an Optimized Geometry

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | -855.123 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | 6.3 eV |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple conformations. Conformational analysis aims to identify the most stable low-energy conformers and understand the energy barriers between them. cwu.eduresearchgate.net

Molecular Mechanics (MM): This method uses classical physics principles to calculate the potential energy of a molecule as a function of its geometry. It is computationally less expensive than quantum mechanics and is suitable for scanning the conformational space of larger molecules. A systematic search can be performed by rotating key dihedral angles (e.g., the C-O-C-C ether linkage and the C-C bond of the propanamide side chain) to generate a potential energy surface and identify local and global energy minima. cwu.edu

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound. hw.ac.uknih.gov By simulating the molecule in a solvent (like water or DMSO) at a specific temperature, MD can explore the conformational landscape and determine the relative populations of different conformers in a solution environment. mdpi.comnih.gov This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations.

Table 2: Hypothetical Low-Energy Conformers Identified by Conformational Search

| Conformer | Dihedral Angle 1 (Ar-O-CH-CH3) | Dihedral Angle 2 (O-CH-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Min) | 175° | -25° | 0.00 |

| 2 | -65° | -30° | 0.85 |

Molecular Docking Studies for Ligand-Target Interactions of Related Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japer.in While specific targets for this compound are not established, docking studies on structurally related phenoxy-amide compounds can suggest potential biological activities. Analogous compounds are often explored as inhibitors for enzymes like cyclooxygenase-2 (COX-2) or proteases. japer.inresearchgate.net

The process involves:

Preparation: Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the protein's active site. The program then samples a large number of orientations and conformations of the ligand, scoring each based on its steric and electrostatic complementarity to the receptor. mdpi.comjaper.in

Analysis: The resulting poses are ranked by their binding scores (e.g., binding energy in kcal/mol). The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. researchgate.net

Table 3: Example Docking Results for a Related Compound against a Hypothetical Kinase Target

| Parameter | Value/Residues |

|---|---|

| Binding Energy | -8.2 kcal/mol |

| Hydrogen Bonds | GLU-85, LYS-33 |

| Hydrophobic Interactions | LEU-83, VAL-21, ILE-145 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis of Analogues

QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). For a series of analogues of this compound, a QSAR model could be developed to predict their potency as, for example, enzyme inhibitors. nih.gov

The development of a QSAR model involves:

Data Set: A collection of analogue compounds with experimentally measured activities is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation relating a subset of the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding synthetic efforts toward more potent compounds.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples |

|---|---|

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA) |

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

Reaction Pathway Elucidation and Transition State Characterization Using Computational Methods

Computational chemistry can be used to model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. nih.govfrontiersin.orgnih.gov For the synthesis or potential metabolic degradation of this compound, computational methods can be used to elucidate the reaction mechanism.

This involves calculating the potential energy surface along a proposed reaction coordinate. Key structures that are identified and characterized include:

Reactants and Products: Their geometries and energies are fully optimized.

Intermediates: Any stable species that exist between the reactant and product.

Transition States (TS): The highest energy structure along the reaction pathway that connects reactants (or intermediates) to products. arxiv.orgdntb.gov.ua Locating the TS is computationally intensive but crucial, as its energy determines the activation energy and thus the rate of the reaction.

Tools like distortion/interaction analysis can further dissect the energy barriers into components related to the geometric distortion of the reactants and the interaction between them at the transition state. researchgate.net

Table 5: Hypothetical Energy Profile for a Reaction Step (e.g., Amide Hydrolysis)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (amide + water) | 0.0 |

| Transition State | Highest energy point on the pathway | +25.5 |

| Intermediate | Tetrahedral intermediate | +10.2 |

Theoretical Predictions of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters for a molecule. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: Magnetic shielding tensors can be calculated (e.g., using the GIAO method) and converted into chemical shifts (¹H and ¹³C). The results can be compared with experimental spectra to aid in peak assignment.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. The frequencies correspond to specific bond stretches, bends, and torsions within the molecule (e.g., C≡N stretch, C=O stretch, N-H bend). Although calculated frequencies often require scaling to match experimental values, they are highly useful for assigning major absorption bands.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum.

Table 6: Example of Theoretical vs. Experimental Spectroscopic Data

| Parameter | Theoretical Prediction | Experimental Value |

|---|---|---|

| ¹³C NMR (C≡N) | 118.5 ppm | 117.9 ppm |

| IR Freq. (C=O stretch) | 1710 cm⁻¹ (scaled) | 1695 cm⁻¹ |

Derivatization and Analytical Methodologies

Chemical Derivatization Strategies for Enhanced Spectrophotometric Detection

Many pharmaceutical compounds lack sufficient chromophores, which are parts of a molecule that absorb light, to allow for easy analysis using UV-Visible spectrophotometry at wavelengths beyond the non-specific UV region. researchgate.net To overcome this, chemical derivatization is employed to convert the target analyte into a new compound with improved detection characteristics. researchgate.net

For 2-(2-Cyanophenoxy)propanamide, a primary amide, a key derivatization strategy involves its conversion to the corresponding hydroxamic acid. An aqueous solution of hydroxylamine (B1172632) can convert amides into hydroxamic acids. researchgate.net Hydroxamic acids are notable for their ability to act as strong bidentate chelators, forming stable, colored complexes with metal ions, particularly iron (III). nih.govnih.gov This reaction forms the basis of a sensitive spectrophotometric assay. The amide is first converted to a hydroxamic acid, which then reacts with a ferric iron solution under acidic conditions to produce a distinctively colored (typically reddish-brown or magenta) complex that can be quantified.

The general steps for this derivatization and detection method are:

Hydrolysis/Reaction: The propanamide moiety of this compound is reacted with hydroxylamine, often under basic conditions, to form the corresponding 2-(2-Cyanophenoxy)propanehydroxamic acid.

Complexation: The resulting hydroxamic acid solution is acidified, and a source of ferric ions (e.g., ferric chloride) is added.

Spectrophotometric Measurement: The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of the original compound is determined by comparison to a standard curve.

Other potential derivatization reagents could target the amide functional group to introduce a highly absorbing chromophore into the molecule for enhanced UV-Vis detection. semanticscholar.org

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Strategy | Reagent(s) | Functional Group Targeted | Principle of Detection |

|---|

| Hydroxamic Acid Formation | 1. Hydroxylamine (NH₂OH) 2. Ferric Chloride (FeCl₃) | Propanamide | Forms a colored complex with Fe(III) ions, detectable by UV-Vis spectrophotometry. researchgate.netnih.gov | | Hofmann Rearrangement | Bromine (Br₂) and Sodium Hydroxide (NaOH) | Propanamide | Converts the amide to a primary amine, which can then be derivatized with a chromophoric reagent like NBD-Cl. | | Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | Propanamide | Hydrolyzes the amide to a carboxylate (2-(2-cyanophenoxy)propanoate), which can be derivatized. |

Chromatographic Separation Techniques (HPLC, GC, SFC, UPLC) Coupled with Advanced Detectors for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental for separating this compound from its starting materials, by-products, and degradation products. This separation is crucial for assessing the purity of the compound and for creating a detailed impurity profile.

High-Performance Liquid Chromatography (HPLC): As the most widely used technique for the analysis of non-volatile organic compounds, reversed-phase HPLC (RP-HPLC) is ideally suited for this compound. A C18 column with a mobile phase consisting of a mixture of water (often buffered) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would provide effective separation. Detection is typically achieved using a UV detector set at a wavelength where the cyanophenoxy chromophore absorbs.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 μm) and higher operating pressures. This results in faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for high-throughput purity screening and detailed impurity analysis of this compound. lcms.cz

Gas Chromatography (GC): Standard GC analysis is generally reserved for volatile and thermally stable compounds. cdc.gov Direct analysis of this compound by GC is challenging due to its relatively low volatility and potential for thermal degradation. However, GC can be used if the compound is first derivatized to create a more volatile and stable analogue, for example, by silylation of the amide group.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the best features of both GC and LC, offering high efficiency and fast separations. It is particularly useful for chiral separations, which would be relevant for resolving enantiomers if this compound were synthesized as a racemic mixture.

Advanced detectors such as Photodiode Array (PDA) detectors provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Suitability for this compound | Common Detector(s) |

|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | High; ideal for non-volatile compounds. | UV-Vis, PDA |

| UPLC | HPLC principle but with smaller particles and higher pressure for enhanced performance. | Very high; offers faster and more sensitive analysis than HPLC. waters.com | UV-Vis, PDA, MS |

| GC | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Low for the parent compound; requires derivatization to increase volatility. cdc.gov | Flame Ionization (FID), Mass Spectrometry (MS) |

| SFC | Partitioning using a supercritical fluid mobile phase. | Moderate to High; useful for both achiral and chiral separations. | UV-Vis, MS |

Hyphenated Techniques for Comprehensive Analysis (LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide a superior level of analytical detail. semanticscholar.org Mass spectrometry (MS) is a powerful detector that provides mass-to-charge ratio information, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of compounds like this compound. semanticscholar.org It combines the excellent separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. LC-MS is invaluable for impurity profiling, as it can tentatively identify unknown impurities based on their mass and fragmentation patterns, even at trace levels. semanticscholar.orgojp.gov Common ionization techniques for such a molecule would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, the use of GC-MS for this compound would necessitate a prior derivatization step to make the compound suitable for gas-phase analysis. cdc.gov Once derivatized, GC-MS provides high-resolution separation and definitive mass spectral data that can be compared against libraries for identification. uoguelph.ca

These hyphenated methods are essential for metabolism studies, identification of degradation products, and for carrying out comprehensive characterizations of the compound. researchgate.net

Table 3: Hyphenated Techniques for Analysis of this compound

| Technique | Separation Principle | Detection Principle | Key Applications |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Purity testing, impurity identification, stability studies, quantitative analysis. semanticscholar.org |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile impurities or analysis of the main compound after derivatization. epa.gov |

Development of Robust Analytical Methods for Quantitative Determination

The development of a robust analytical method is critical for the reliable quantitative determination of this compound in bulk drug substance or formulated products. A robust method is one that remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. An HPLC-UV method is commonly developed for this purpose.

The development and validation process typically involves the following key parameters:

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a linear regression analysis of at least five standards of different concentrations.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a standard) and comparing the measured value to the certified value.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.

By systematically evaluating these parameters, a validated, robust analytical method can be established for the routine quality control and quantitative analysis of this compound.

Advanced Applications and Future Research Directions

Role of 2-(2-Cyanophenoxy)propanamide Derivatives as Building Blocks in Complex Molecule Synthesis

Derivatives of the propanamide scaffold are recognized for their utility as building blocks in the synthesis of more complex molecules. The inherent reactivity of the amide and the potential for functionalization on the cyanophenoxy ring make these derivatives valuable intermediates. In organic synthesis, the partial hydrolysis of nitriles or the activation of a carboxy group followed by reaction with ammonia (B1221849) are common methods to form the primary amide crucial to the propanamide structure. sciencemadness.org

The versatility of the propanamide framework allows for its incorporation into a variety of larger, structurally complex molecules. For instance, late-stage functionalization of pharmaceutically relevant molecules has been demonstrated using reactions that yield benzenepropanamide derivatives. acs.org This approach highlights the excellent functional group tolerance of these reactions, enabling the modification of natural product cores and existing drugs. acs.org The propanamide structure serves as a precursor for various pharmaceutical compounds, underscoring its importance in medicinal chemistry. solubilityofthings.com

Exploration of Analogues in Structure-Activity Relationship Studies, focusing on Molecular Recognition and Ligand Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For propanamide derivatives, SAR studies have been instrumental in designing potent and selective inhibitors for various biological targets. By systematically modifying the propanamide scaffold, researchers can map the key interactions responsible for molecular recognition and ligand binding.

For example, a series of propanamide-sulfonamide based drug conjugates were synthesized and evaluated as dual inhibitors of urease and cyclooxygenase-2 (COX-2). nih.gov SAR studies revealed that the nature of the substituent on the sulfonamide portion significantly impacted the inhibitory potency. nih.gov Similarly, in the development of potential anti-Alzheimer's agents, SAR of 2-aminothiazole-based propanamide derivatives identified key structural features required for potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. researchgate.net

Below is a table summarizing the inhibitory activities of selected propanamide derivatives from these studies.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Naproxen-sulfaguanidine conjugate | Urease | 5.06 ± 0.29 | nih.gov |

| Naproxen-sulfathiazole conjugate | Urease | 5.82 ± 0.28 | nih.gov |

| Naproxen-sulfanilamide conjugate | Urease | 6.69 ± 0.11 | nih.gov |

| Compound 3e (2-aminothiazole propanamide) | Acetylcholinesterase (AChE) | 0.55 | researchgate.net |

| Compound 2a (2-aminothiazole propanamide) | Acetylcholinesterase (AChE) | 12.83 | researchgate.net |

| Compound 2d (2-aminothiazole propanamide) | Butyrylcholinesterase (BChE) | 16.02 | researchgate.net |

This table is interactive and can be sorted by column.

These studies demonstrate that the propanamide core is a versatile scaffold for designing targeted inhibitors, where modifications can fine-tune the ligand's affinity and selectivity for specific enzymes or receptors.

Potential in Materials Science: Electronic and Optical Properties of Related Cyanophenoxy Compounds

The cyanophenoxy moiety present in this compound suggests potential applications in materials science due to the electronic properties conferred by the cyano group. Cyano-substituted aromatic compounds are known to possess unique electronic and optical characteristics that make them suitable for use in organic semiconductors and other electronic devices. mdpi.com

Quantum chemical calculations on cyano derivatives of thiophenes have shown that the position of the CN group significantly affects excitation energies and oscillator strengths. nih.gov A cyano group in the alpha position of a thiophene (B33073) ring, for example, causes a larger bathochromic (red) shift in the absorption spectrum compared to a beta-position substitution. nih.gov This tunability of electronic properties is a key area of interest.

In more complex systems, such as dicyano-substituted tribenzodioxocine, the electron-withdrawing cyano groups facilitate enhanced aromatic interactions, leading to shorter π-π stacking distances. mdpi.com This can improve charge transport, a desirable property for semiconductor materials. mdpi.com The structural and electronic properties of such compounds are actively being investigated using first-principles calculations to understand the effects of size, dimensionality, and composition on their behavior at the nanoscale. ehu.esmdpi.com

Design and Synthesis of Novel Derivatized Scaffolds with Tunable Reactivity

The development of novel molecular scaffolds with controllable or "tunable" reactivity is a central goal in modern synthetic chemistry. The this compound structure offers multiple sites for derivatization, allowing for the creation of new scaffolds with tailored properties. The synthesis of such scaffolds often involves coupling the core structure with various functional units via inert or functional linkers. mdpi.com

The ability to create diverse libraries of compounds from a central scaffold is essential for drug discovery and materials science. mdpi.comnih.gov For example, new carboxamide and propanamide derivatives bearing a phenylpyridazine core ring have been designed and synthesized to explore their inhibitory potential against cholinesterase enzymes. nih.gov The synthesis of functionalized 2-benzyl benzofurans has been achieved through a sequential reaction involving the oxidative cyclization of ortho-cinnamyl phenols, demonstrating a method to build complex scaffolds. researchgate.net These approaches allow chemists to systematically alter the scaffold's properties to achieve a desired function.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.trnih.gov For the synthesis of propanamides and related compounds, this involves using environmentally benign solvents, renewable feedstocks, and catalytic reactions to improve atom economy and energy efficiency. purkh.comresearchgate.netnih.gov

Key green chemistry strategies applicable to propanamide synthesis include:

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with safer alternatives like water, supercritical fluids, or ionic liquids. nih.goviwu.edu The best solvent is often considered to be no solvent at all, promoting solvent-free reaction conditions where possible. nih.gov

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. purkh.commdpi.com Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B, offers a sustainable and efficient method for forming amide bonds under mild conditions. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources like biomass helps mitigate environmental impact. purkh.comfrontiersin.org

These approaches are being increasingly adopted in the pharmaceutical industry to make the synthesis of active pharmaceutical ingredients (APIs) more sustainable. researchgate.netnih.gov

Multi-component Reactions Incorporating the Cyanophenoxypropanamide Motif

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.gov This approach offers high atom economy and simplifies purification processes, aligning well with the principles of green chemistry. nih.govresearchgate.net

While a specific MCR for this compound is not detailed in the provided sources, the propanamide motif is accessible through well-known isocyanide-based MCRs like the Ugi and Passerini reactions. researchgate.net These reactions are powerful tools for creating libraries of structurally diverse amides for drug discovery. researchgate.netnih.gov For instance, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By choosing appropriate starting materials, a cyanophenoxypropanamide-like structure could be readily assembled. The versatility of MCRs allows for the rapid synthesis of complex molecules, including various heterocyclic scaffolds that are prevalent in medicinal chemistry. nih.govnih.govmdpi.com

Bridging Computational Predictions with Experimental Validation in Propanamide Research

The integration of computational chemistry with experimental synthesis and testing has become an indispensable tool in modern chemical research. ajchem-a.com In silico methods, such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics calculations, allow researchers to predict the properties and biological activities of molecules before they are synthesized. nih.govmdpi.com

This approach saves significant time and resources by prioritizing the most promising candidates for laboratory investigation. For example, in the study of propanamide-sulfonamide drug conjugates, molecular docking was used to predict the binding modes of competitive inhibitors with their target enzymes, and MD simulations confirmed the stability of the ligand-protein complexes. nih.govresearchgate.net Similarly, computational studies have been used to investigate the electronic structures and antioxidant properties of flavonoids and to predict the inhibitory potential of new compounds against targets like SARS-CoV-2 proteins. nih.govfrontiersin.org These computational predictions provide a theoretical framework that is then validated through experimental assays, creating a powerful synergy that accelerates the discovery process. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(2-cyanophenoxy)propanamide, and how can reaction conditions be optimized?

A typical synthesis involves multi-step reactions, starting with nucleophilic substitution to introduce the cyanophenoxy group. For example, substituting a halogen atom (e.g., fluorine) in nitrobenzene derivatives with 2-cyanophenol under alkaline conditions can yield intermediates, followed by reduction (e.g., using iron powder under acidic conditions) and condensation with cyanoacetic acid . Optimization includes adjusting reaction temperature (e.g., 60–80°C for substitution), pH (alkaline for substitution, acidic for reduction), and catalyst selection (e.g., DCC for condensation). Purity is enhanced via recrystallization or column chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- FT-IR spectroscopy : To confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and propanamide backbone signals (e.g., CH₃ at δ 1.2–1.5 ppm) .

- Polarized IR-LD spectroscopy : For solid-state structural analysis, particularly when combined with nematic liquid crystal orientation to assign vibrational modes .

Q. How is the biological activity of this compound initially evaluated?

Standard protocols involve in vitro assays targeting hypothesized mechanisms:

- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.

- Receptor binding : Radioligand displacement assays (e.g., TRPV1 antagonism, as seen in structurally related propanamides) .

- Antiviral activity : Cell-based assays (e.g., HIV-1 inhibition via reverse transcriptase or protease targeting) . Dose-response curves and cytotoxicity assessments (e.g., MTT assays) are critical for selectivity validation.

Advanced Research Questions

Q. How can computational methods enhance structural and mechanistic studies of this compound?

- Ab initio calculations : Predict vibrational frequencies (IR) and electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA. Compare results with experimental IR-LD data to validate assignments .

- Molecular docking : Screen binding affinities to targets (e.g., TRPV1 or viral enzymes) using AutoDock Vina. Focus on interactions like hydrogen bonds with the cyanophenoxy group .

- MD simulations : Assess conformational stability in solvated systems (e.g., water or lipid bilayers) to inform drug design .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data for derivatives?

Contradictions often arise from substituent effects or assay variability. Systematic approaches include:

- Orthogonal assays : Validate activity across multiple platforms (e.g., biochemical vs. cell-based assays).

- Substituent scanning : Synthesize analogs with incremental changes (e.g., halogens, methyl groups) to isolate steric/electronic contributions. For example, TRPV1 antagonists showed potency variations with cyclopropane vs. cyclohexane substitutions .

- Statistical modeling : Use QSAR to correlate molecular descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

- Intermediate monitoring : Use TLC or HPLC to track reaction progress and isolate unstable intermediates.

- Catalyst optimization : For condensation steps, test coupling agents (e.g., EDC vs. DCC) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane improves solubility in amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.